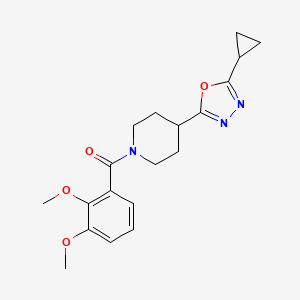
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,3-dimethoxybenzoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,3-dimethoxybenzoyl)piperidine is a complex organic compound featuring a unique combination of functional groups It contains a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,3-dimethoxybenzoyl)piperidine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions.
Cyclopropylation: Introduction of the cyclopropyl group can be done via cyclopropanation reactions using reagents like diazomethane.
Piperidine ring formation: This step involves the cyclization of appropriate precursors under basic or acidic conditions.
Dimethoxyphenyl group attachment: This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methoxy groups.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group.
Substitution: The aromatic ring and the piperidine nitrogen can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic or piperidine derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in the development of new pharmaceuticals due to its unique structure.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a therapeutic agent in treating various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Potential use in the development of new materials with specific properties.
- Investigated for its applications in catalysis and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,3-dimethoxybenzoyl)piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxadiazole ring and the piperidine nitrogen may play key roles in binding to these targets, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
- 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2,3-dimethoxybenzoyl)piperidine can be compared to other oxadiazole-containing compounds, such as ataluren and azilsartan.
- Compounds with similar piperidine structures, like piperidine derivatives used in pharmaceuticals.
Uniqueness:
- The combination of the oxadiazole ring with the cyclopropyl and dimethoxyphenyl groups makes this compound unique.
- Its specific structural features may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2,3-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-15-5-3-4-14(16(15)25-2)19(23)22-10-8-13(9-11-22)18-21-20-17(26-18)12-6-7-12/h3-5,12-13H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPBVDITDZYGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

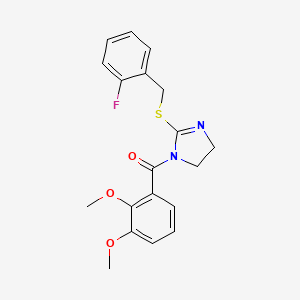
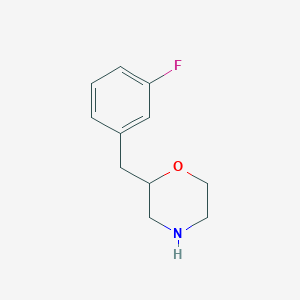
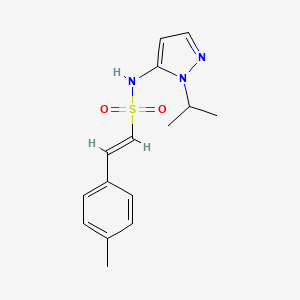
![Tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine](/img/structure/B2798320.png)
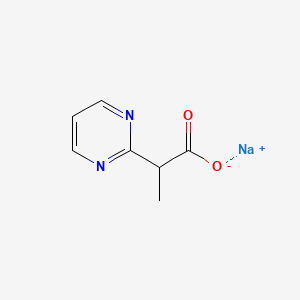
![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyloxirane-2-carboxamide](/img/structure/B2798324.png)
![7-benzyl-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2798328.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2798330.png)
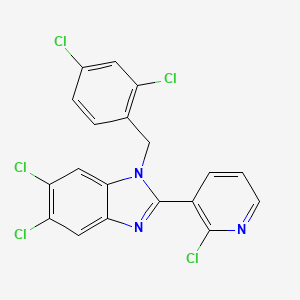
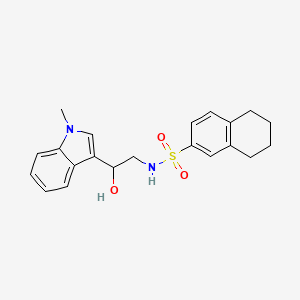

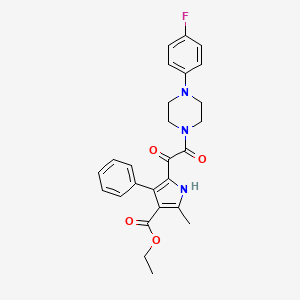
![N-[4-({4-[(4-METHOXYPHENYL)AMINO]-6-METHYLPYRIMIDIN-2-YL}AMINO)PHENYL]-[1,1'-BIPHENYL]-4-SULFONAMIDE](/img/structure/B2798338.png)
